molecular formula C7H14ClNO2 B1589529 Methyl 1-aminocyclopentanecarboxylate hydrochloride CAS No. 60421-23-0

Methyl 1-aminocyclopentanecarboxylate hydrochloride

Cat. No. B1589529
CAS RN: 60421-23-0
M. Wt: 179.64 g/mol
InChI Key: OPUJUITUYWGUEP-UHFFFAOYSA-N
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Description



  • Also known as 1-Aminocyclopentanecarboxylic Acid Methyl Ester Hydrochloride , it is a chemical compound with the CAS number 60421-23-0 .

  • Empirical Formula: C7H13NO2·HCl

  • Physical State (20°C): Solid

  • Purity (Nonaqueous Titration): >98.0% (T)





  • Molecular Structure Analysis



    • The molecular formula is C7H13NO2·HCl with a molecular weight of 179.64 .





  • Chemical Reactions Analysis



    • Limited information is available regarding specific chemical reactions. Further research is needed.




  • Scientific Research Applications

    Application Summary

    “Methyl 1-aminocyclopentanecarboxylate hydrochloride” has been identified as a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), the direct precursor of ethylene, a gaseous phytohormone . This compound, referred to as methyl-ACC, has been found to act as an agonist of ethylene response in plants .

    Methods of Application

    In the study, plants were treated with methyl-ACC, which triggered enhanced ethylene-related responses similar to the effects of ACC . These responses included restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .

    Results and Outcomes

    A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control . RT-qPCR revealed a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment . In vivo and in vitro enzymatic activity analyses showed that methyl-ACC had no obvious effect on the total ACO activity in detached tomato leaves nor on the activity of recombinant SlACO1 .

    This compound could potentially be used as a plant growth regulator (PGR) for the agricultural and postharvest industries .

    Pharmaceutical Research

    Application Summary

    “Methyl 1-aminocyclopentanecarboxylate hydrochloride” is a widely used pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds .

    Methods of Application

    This compound can be synthesized from 1-aminocyclopentanecarboxylic acid through esterification . It can then be used in the synthesis of various pharmaceutical compounds .

    Results and Outcomes

    “Methyl 1-aminocyclopentanecarboxylate hydrochloride” has been reported to be used in the preparation of HBV polymerase inhibitors, 11β-hydroxysteroid dehydrogenase 1 inhibitors, G protein-coupled receptor modulators, and CB1 antagonists .

    Amino Acids and Peptide Synthesis

    Application Summary

    “Methyl 1-aminocyclopentanecarboxylate hydrochloride” is used in the field of amino acids and peptide synthesis .

    Methods of Application

    The specific methods of application in this field can vary widely depending on the specific synthesis or reaction being carried out .

    Results and Outcomes

    The outcomes of these syntheses can also vary widely, but the use of “Methyl 1-aminocyclopentanecarboxylate hydrochloride” can often enable or improve the synthesis of certain peptides or amino acids .

    Synthesis of HBV Polymerase Inhibitors

    Application Summary

    “Methyl 1-aminocyclopentanecarboxylate hydrochloride” can be used in the synthesis of HBV (Hepatitis B Virus) polymerase inhibitors .

    Methods of Application

    The specific methods of application in this field can vary widely depending on the specific synthesis or reaction being carried out .

    Results and Outcomes

    The outcomes of these syntheses can also vary widely, but the use of “Methyl 1-aminocyclopentanecarboxylate hydrochloride” can often enable or improve the synthesis of certain HBV polymerase inhibitors .

    Synthesis of 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors

    Application Summary

    “Methyl 1-aminocyclopentanecarboxylate hydrochloride” can be used in the synthesis of 11β-hydroxysteroid dehydrogenase 1 inhibitors .

    Methods of Application

    The specific methods of application in this field can vary widely depending on the specific synthesis or reaction being carried out .

    Results and Outcomes

    The outcomes of these syntheses can also vary widely, but the use of “Methyl 1-aminocyclopentanecarboxylate hydrochloride” can often enable or improve the synthesis of certain 11β-hydroxysteroid dehydrogenase 1 inhibitors .

    Safety And Hazards



    • Wear suitable protective equipment.

    • Prevent dispersion of dust.

    • Wash hands and face thoroughly after handling.

    • Avoid contact with skin, eyes, and clothing.




  • Future Directions



    • Research on its pharmacological properties, potential therapeutic applications, and optimization of synthesis methods.




    For more detailed information, please refer to the provided SDS. If you need further assistance, feel free to ask! 🌟


    properties

    IUPAC Name

    methyl 1-aminocyclopentane-1-carboxylate;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H13NO2.ClH/c1-10-6(9)7(8)4-2-3-5-7;/h2-5,8H2,1H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OPUJUITUYWGUEP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1(CCCC1)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H14ClNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70467828
    Record name Methyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70467828
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    179.64 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 1-aminocyclopentanecarboxylate hydrochloride

    CAS RN

    60421-23-0
    Record name 60421-23-0
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161119
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    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Methyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70467828
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Methyl 1-amino-1-cyclopentanecarboxylate, HCl
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods I

    Procedure details

    To a suspension of 1-aminocyclopentanecarboxylic acid, (675 g, 5.23 mol, 1.0 equiv.) in MeOH (6.5 L) held at −15° C. with an ice/MeOH bath was added SOCl2 (687 mL, 9.4 mol, 1.8 equiv.), dropwise at such a rate that the reaction temp. did not exceed 7° C. After the addition was complete, cooling was removed, the reaction was allowed to stir at room temp. overnight, then was concentrated under reduced pressure. The residue was treated with CH2Cl2 (1 L) and concentrated under reduced pressure to afford methyl 1-aminocyclopentanecarboxylate HCl salt as a white solid (938 g, 100%): 1H NMR (CD3OD) d 1.87-1.94 (m, 8H), 3.83 (s, 3H); NMR (DMSO-d6) δ1.67-1.71 (m, 2H), 1.83-1.98 (m, 4H), 2.06-2.14 (m, 2H), 3.73 (s, 3H), 8.81 (br s 3). This material was used in the next step without further purification.
    Quantity
    675 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    6.5 L
    Type
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    Reaction Step One
    Name
    Quantity
    687 mL
    Type
    reactant
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    Preparation of methyl-1-N,N-dichloroamino-1-cyclopentanecarboxylate: To 30 ml of absolute methanol at 0° C, there was added dropwise with stirring over 0.5 hr. 7.9 ml of freshly distilled thionyl chloride. When the addition of thionyl chloride was completed, 12.9 g (0.1 mol) 1-amino-1-cyclopentanecarboxylic acid was added in portions over 0.25 hr. The suspension was heated with stirring, and the temperature maintained at 75° C for 2.5 hr. after solution of the reaction suspension. Removal of the methanol under reduced pressure gave an off-white crystalline mass. Trituration of this material with anhydrous ether gave 16.1 g (0.09 mol), 90%, methyl-1-amino-1-cyclopentanecarboxylate hydrochloride, mp 205°-207° C acetone:hexane, Kr (KBr) 1740 (C=O) cm-1 ; pmr (D2O) δ 3.95 (s, 3H) and 2.83 - 1.66 (m, 8H) ppm.
    [Compound]
    Name
    methyl-1-N,N-dichloroamino-1-cyclopentanecarboxylate
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    30 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
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    reactant
    Reaction Step Three
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    0 (± 1) mol
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    reactant
    Reaction Step Four
    Quantity
    12.9 g
    Type
    reactant
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    0 (± 1) mol
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    Synthesis routes and methods III

    Procedure details

    This was synthesised according to Standard Procedure 1, using 1-amino-1-cyclopentanecarboxylic acid (3.876 g, 30 mmol) with thionyl chloride (4.44 mL, 45 mmol,) and anhydrous methanol (15.5 mL). The product was isolated as a white solid (4.81 g, yield 89%).
    Quantity
    3.876 g
    Type
    reactant
    Reaction Step One
    Quantity
    4.44 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    15.5 mL
    Type
    reactant
    Reaction Step Three
    Name
    Yield
    89%

    Synthesis routes and methods IV

    Procedure details

    Acetyl chloride (1 mL) was added to a cooled solution of methanol (10 mL) and the solution was allowed to warm to room temperature. Cycloleucine (Aldrich; 0.3 g, 2.3 mmol) was added and the solution was allowed to stir overnight at room temperature. The solvent was then evaporated to give cycloleucine methyl ester hydrochloride as an off-white solid which was then combined with 5-(biphenyl-4-yloxymethyl)-furan-2-carboxylic acid (of Intermediate 8; 0.085 g, 0.29 mmol), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (Avocado; 0.128 g, 0.67 mmol), and N,N-dimethylaminopyridine (0.16 g, 1.3 mmol) in tetrahydrofuran (5 mL). The reaction mixture was stirred at room temperature for 16 h. The solvents were evaporated under reduced pressure, and water and ethyl acetate were added. The aqueous phase was extracted three times with ethyl acetate, and the combined organic layers were dried (sodium sulfate), filtered, evaporated, and purified using a Biotage Flash 40 purification system, eluting with methylene chloride/acetone 9:1, to give 1-{[5-(biphenyl-4-yloxymethyl)-furan-2-carbonyl]-amino}-cyclopentanecarboxylic acid methyl ester as a colorless oil (0.085 g, 59%).
    Quantity
    1 mL
    Type
    reactant
    Reaction Step One
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0.3 g
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Methyl 1-aminocyclopentanecarboxylate hydrochloride
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    Reactant of Route 4
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    Reactant of Route 5
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    Reactant of Route 6
    Methyl 1-aminocyclopentanecarboxylate hydrochloride

    Citations

    For This Compound
    3
    Citations
    IM Bell, SN Gallicchio, MR Wood… - ACS medicinal …, 2010 - ACS Publications
    … a Conditions: (a) Methyl 1-aminocyclopentanecarboxylate hydrochloride, Na 3 PO 4 , DMF. (b) Glycine ethyl ester hydrochloride, NaCNBH 3 , AcOH, MeOH, 50 C. (c) Boc 2 O, DIEA, CH …
    Number of citations: 56 pubs.acs.org
    JB Thomas, AM Giddings, RW Wiethe… - Journal of Medicinal …, 2014 - ACS Publications
    Compounds active at neurotensin receptors (NTS1 and NTS2) exert analgesic effects on different types of nociceptive modalities, including thermal, mechanical, and chemical stimuli. …
    Number of citations: 39 pubs.acs.org
    BA Lanman, LE Overman - Heterocycles, 2006 - ncbi.nlm.nih.gov
    … Half of the solvent was then removed in vacuo, and Et 2 O (125 mL) was added to the remaining solution, precipitating methyl 1-aminocyclopentanecarboxylate hydrochloride, which …
    Number of citations: 30 www.ncbi.nlm.nih.gov

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